Dichloroacetaldehyde Hydrate

Descripción general

Descripción

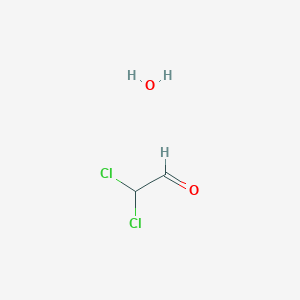

Dichloroacetaldehyde Hydrate, also known as 2,2-dichloroethanal, is a chlorinated aldehyde with the chemical formula C₂H₂Cl₂O. It is a colorless liquid with a pungent, irritating odor. This compound is one of the three possible chlorinated acetaldehydes, alongside monochloroacetaldehyde and trichloroacetaldehyde .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dichloroacetaldehyde Hydrate can be synthesized through several methods:

Chlorination of Acetaldehyde or Paraldehyde: This method involves the chlorination of acetaldehyde or paraldehyde, resulting in a mixture of chloroacetaldehyde, dichloroacetaldehyde, and trichloroacetaldehyde

Hypochlorination of 1,2-Dichloroethylene: This method uses chlorine and water to produce pure dichloroacetaldehyde

Industrial Production Methods: The most common industrial production method for dichloroacetaldehyde is the chlorination of acetaldehyde or paraldehyde. Another method involves the hypochlorination of 1,2-dichloroethylene .

Análisis De Reacciones Químicas

Types of Reactions: Dichloroacetaldehyde Hydrate undergoes several types of chemical reactions:

Oxidation: When oxidized with chromic acid, dichloroacetaldehyde forms dichloroacetic acid.

Reduction: Reduction with lithium aluminium hydride yields dichloroethanol

Condensation: this compound can undergo condensation reactions with various compounds. .

Common Reagents and Conditions:

Oxidation: Chromic acid is commonly used as an oxidizing agent.

Reduction: Lithium aluminium hydride is used as a reducing agent

Condensation: Chlorobenzene is used in condensation reactions

Major Products Formed:

Dichloroacetic Acid: Formed through oxidation.

Dichloroethanol: Formed through reduction

p,p’-Dichloro-1,1-diphenyl-2,2-dichloroethane: Formed through condensation with chlorobenzene

Aplicaciones Científicas De Investigación

Dichloroacetaldehyde Hydrate has various applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other chemical compounds

Biology: It is used in studies related to its reactivity and interactions with biological molecules

Medicine: this compound is used in the production of mitotane, a drug used to treat adrenal cortical carcinoma

Industry: It is used in the production of insecticides and other industrial chemicals

Mecanismo De Acción

Dichloroacetaldehyde Hydrate exerts its effects through various mechanisms:

Reactivity: As a highly reactive aldehyde, it can form adducts with nucleophilic sites in biological molecules

Molecular Targets: It targets various enzymes and proteins, altering their function and activity

Pathways Involved: this compound can interfere with metabolic pathways, leading to cellular damage and toxicity

Comparación Con Compuestos Similares

Dichloroacetaldehyde Hydrate is compared with other chlorinated acetaldehydes:

Monochloroacetaldehyde: Less chlorinated and less reactive compared to dichloroacetaldehyde

Trichloroacetaldehyde: More chlorinated and more reactive compared to dichloroacetaldehyde

Uniqueness: this compound’s unique reactivity and intermediate position in terms of chlorination make it a valuable compound in various chemical and industrial applications .

Actividad Biológica

Dichloroacetaldehyde hydrate (DCAH) is a chemical compound with significant biological activity, primarily studied for its effects on cellular processes and potential toxicity. This article delves into the biological activity of DCAH, including its mechanisms of action, toxicity profiles, and relevant case studies.

This compound is an organochlorine compound characterized by the presence of two chlorine atoms and an aldehyde functional group. Its molecular formula is C₂H₂Cl₂O, and it exists as a colorless liquid that is soluble in water. The hydrate form indicates that it contains water molecules within its structure, which can influence its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of DCAH can be attributed to several mechanisms:

- Metabolic Activation : DCAH is metabolized in the body to produce reactive intermediates that can interact with cellular macromolecules such as proteins and DNA. This metabolic activation is crucial for its toxicological effects.

- Oxidative Stress Induction : Exposure to DCAH has been shown to induce oxidative stress in various cell types. This stress results from the generation of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis.

- Enzyme Inhibition : DCAH may inhibit specific enzymes involved in detoxification processes, such as glutathione S-transferases (GSTs), thus impairing the body's ability to eliminate harmful substances.

Acute Toxicity

DCAH exhibits acute toxicity in laboratory animals. Studies have shown that administration of high doses can lead to symptoms such as respiratory distress, neurological impairment, and liver damage. The lowest observed adverse effect level (LOAEL) has been reported at doses of 300 mg/kg body weight in rodent models, resulting in decreased motor activity and grip strength .

Chronic Toxicity

Chronic exposure to DCAH has been linked to long-term health effects, including carcinogenic potential. Research indicates that prolonged exposure may increase the risk of liver tumors in rodents, suggesting a need for careful monitoring in occupational settings where exposure is possible .

Case Studies

- Liver Toxicity in Rodents : A study involving male B6C3F1 mice exposed to dichloroacetaldehyde through drinking water demonstrated significant liver weight increases and localized necrosis at concentrations as low as 250 mg/kg body weight per day over a 14-day period . Histopathological evaluations revealed dose-dependent liver damage.

- Oxidative Stress Response : In vitro studies have indicated that DCAH exposure leads to increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, suggesting that oxidative stress plays a pivotal role in its toxicity .

Data Summary

The following table summarizes key findings related to the biological activity and toxicity of this compound:

Propiedades

IUPAC Name |

2,2-dichloroacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2O.H2O/c3-2(4)1-5;/h1-2H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSKWJCDEBBGEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(Cl)Cl.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.